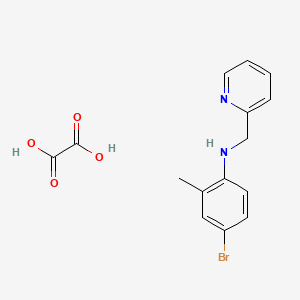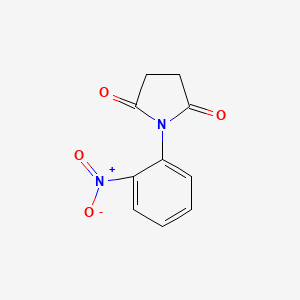
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as tBHPDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor agonists and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
TBHPDMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological effects, including beta-adrenergic receptor agonism and anti-inflammatory activity. It has also been studied for its potential use in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves its binding to beta-adrenergic receptors, which are present in various tissues, including the lungs, heart, and blood vessels. This binding leads to the activation of intracellular signaling pathways, which results in various physiological responses, such as bronchodilation, vasodilation, and increased cardiac output.
Biochemical and Physiological Effects:
1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce bronchodilation, which makes it a potential treatment option for asthma and COPD. It has also been found to exhibit anti-inflammatory activity, which makes it a potential treatment option for various inflammatory diseases. Additionally, 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been found to exhibit vasodilatory and inotropic effects, which make it a potential treatment option for cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TBHPDMP has several advantages for use in lab experiments. It is a well-characterized compound, and its synthesis method is well-established. It has also been extensively studied for its pharmacological effects, which makes it a useful tool for investigating various physiological processes. However, there are also some limitations associated with the use of 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments. For example, it has been found to exhibit some degree of toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. One potential direction is the investigation of its potential use in the treatment of various diseases, such as asthma, COPD, and cardiovascular diseases. Another potential direction is the investigation of its mechanism of action and the development of more potent and selective beta-adrenergic receptor agonists. Additionally, further research is needed to investigate the potential limitations and toxicity of 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in various experimental settings.
Conclusion:
In conclusion, 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a well-studied chemical compound that has potential applications in scientific research. Its synthesis method is well-established, and it has been found to exhibit a range of pharmacological effects, including beta-adrenergic receptor agonism and anti-inflammatory activity. While there are some limitations associated with its use in lab experiments, there are also several future directions for research on 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride, including its potential use in the treatment of various diseases and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride involves the reaction of 2-tert-butylphenol with 2,6-dimethylpiperidine in the presence of a catalyst and subsequent reaction with 2-chloro-1-propanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride. This synthesis method has been widely used in the production of 1-(2-tert-butylphenoxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride for scientific research purposes.
Propriétés
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.ClH/c1-15-9-8-10-16(2)21(15)13-17(22)14-23-19-12-7-6-11-18(19)20(3,4)5;/h6-7,11-12,15-17,22H,8-10,13-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSTIWYJOBWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2C(C)(C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4970296.png)

![N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-furamide](/img/structure/B4970323.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)

![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)